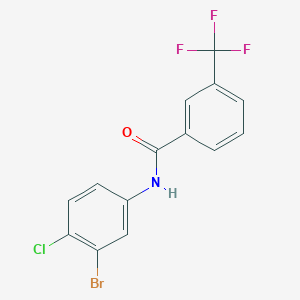
N-(3-Bromo-4-chlorophenyl)-3-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Bromo-4-clorofenil)-3-(trifluorometil)benzamida es un compuesto orgánico sintético caracterizado por la presencia de grupos bromo, cloro y trifluorometilo unidos a un núcleo de benzamida
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(3-Bromo-4-clorofenil)-3-(trifluorometil)benzamida típicamente involucra los siguientes pasos:
Materiales de partida: La síntesis comienza con 3-bromo-4-cloroanilina y ácido 3-(trifluorometil)benzoico disponibles comercialmente.
Formación del enlace amida: El paso clave involucra la formación de un enlace amida entre el grupo amino de 3-bromo-4-cloroanilina y el grupo ácido carboxílico del ácido 3-(trifluorometil)benzoico. Esto se puede lograr utilizando reactivos de acoplamiento como N,N'-diciclohexilcarbodiimida (DCC) y 4-dimetilaminopiridina (DMAP) en condiciones anhidras.
Purificación: El producto bruto se purifica mediante técnicas como recristalización o cromatografía en columna para obtener el compuesto deseado con alta pureza.
Métodos de producción industrial
En un entorno industrial, la síntesis de N-(3-Bromo-4-clorofenil)-3-(trifluorometil)benzamida puede implicar:
Reactores a gran escala: Utilización de reactores a gran escala para manejar cantidades a granel de materiales de partida.
Sistemas automatizados: Empleo de sistemas automatizados para el control preciso de las condiciones de reacción, como temperatura, presión y adición de reactivos.
Química de flujo continuo: Implementación de técnicas de química de flujo continuo para mejorar la eficiencia y la escalabilidad de la reacción.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(3-Bromo-4-clorofenil)-3-(trifluorometil)benzamida puede sufrir diversas reacciones químicas, que incluyen:
Reacciones de sustitución: Los átomos de bromo y cloro en el anillo fenilo pueden participar en reacciones de sustitución aromática nucleófila.
Oxidación y reducción: El compuesto puede sufrir reacciones de oxidación y reducción, particularmente en el grupo funcional amida.
Reacciones de acoplamiento: El grupo trifluorometilo puede participar en reacciones de acoplamiento cruzado, como el acoplamiento de Suzuki o Heck.
Reactivos y condiciones comunes
Reacciones de sustitución: Reactivos como metóxido de sodio o terc-butóxido de potasio en solventes apróticos polares como dimetilsulfóxido (DMSO).
Oxidación: Agentes oxidantes como permanganato de potasio o trióxido de cromo.
Reducción: Agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4).
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la sustitución nucleófila puede producir derivados con diferentes sustituyentes que reemplazan los átomos de bromo o cloro.
Aplicaciones Científicas De Investigación
Química
En química, N-(3-Bromo-4-clorofenil)-3-(trifluorometil)benzamida se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Sus grupos funcionales únicos lo convierten en un intermedio valioso en la síntesis orgánica.
Biología
En la investigación biológica, este compuesto se puede utilizar para estudiar los efectos de las benzamidas halogenadas en los sistemas biológicos. Puede servir como compuesto principal para el desarrollo de nuevos productos farmacéuticos.
Medicina
En química medicinal, se investiga N-(3-Bromo-4-clorofenil)-3-(trifluorometil)benzamida por sus posibles propiedades terapéuticas. Puede exhibir actividad contra ciertas enfermedades o afecciones, convirtiéndolo en un candidato para el desarrollo de fármacos.
Industria
En el sector industrial, este compuesto se puede utilizar en el desarrollo de materiales avanzados, como polímeros o recubrimientos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de N-(3-Bromo-4-clorofenil)-3-(trifluorometil)benzamida depende de su aplicación específica. En química medicinal, puede interactuar con objetivos moleculares como enzimas o receptores, modulando su actividad. El grupo trifluorometilo puede mejorar la lipofilia del compuesto, mejorando su capacidad de cruzar las membranas celulares y alcanzar objetivos intracelulares.
Comparación Con Compuestos Similares
Compuestos similares
N-(3-Bromo-4-clorofenil)-3-(trifluorometil)anilina: Estructura similar pero con un grupo anilina en lugar de una benzamida.
N-(3-Bromo-4-clorofenil)-3-(trifluorometil)ácido benzoico: Estructura similar pero con un grupo ácido carboxílico en lugar de una benzamida.
N-(3-Bromo-4-clorofenil)-3-(trifluorometil)bencilamina: Estructura similar pero con un grupo bencilamina en lugar de una benzamida.
Unicidad
N-(3-Bromo-4-clorofenil)-3-(trifluorometil)benzamida es único debido a la presencia de átomos de bromo y cloro en el anillo fenilo, combinado con un grupo trifluorometilo. Esta combinación de grupos funcionales imparte propiedades químicas distintas, convirtiéndolo en un compuesto versátil para diversas aplicaciones.
Propiedades
Número CAS |
1065483-58-0 |
|---|---|
Fórmula molecular |
C14H8BrClF3NO |
Peso molecular |
378.57 g/mol |
Nombre IUPAC |
N-(3-bromo-4-chlorophenyl)-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C14H8BrClF3NO/c15-11-7-10(4-5-12(11)16)20-13(21)8-2-1-3-9(6-8)14(17,18)19/h1-7H,(H,20,21) |
Clave InChI |
OUAVNWKIKMXUDB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC(=C(C=C2)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



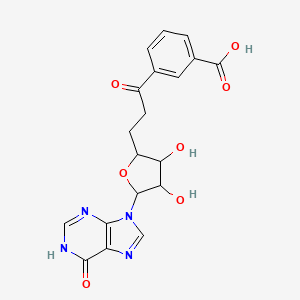
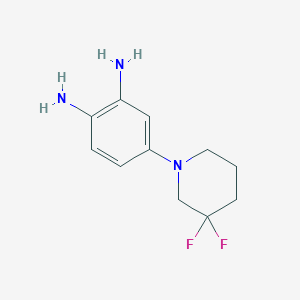




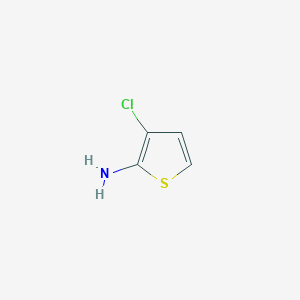
![4-(4-Heptylphenyl)benzonitrile;4-(4-octoxyphenyl)benzonitrile;4-(4-pentylphenyl)benzonitrile;4-[4-(4-pentylphenyl)phenyl]benzonitrile](/img/structure/B12077648.png)
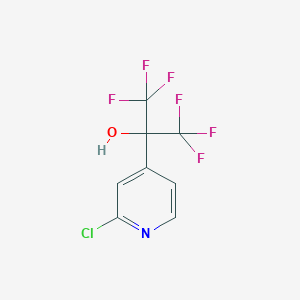
amine](/img/structure/B12077658.png)



